![molecular formula C13H22N2 B13324541 [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a benzyl group substituted with two methyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine typically involves the reaction of 3,4-dimethylbenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine involves its interaction with molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Dimethylamino)ethyl]benzylamine
- [2-(Dimethylamino)ethyl][4-methylphenyl]amine
- [2-(Dimethylamino)ethyl][3-methylphenyl]amine
Uniqueness
[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H22N2 |
|---|---|
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
N-[(3,4-dimethylphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-11-5-6-13(9-12(11)2)10-14-7-8-15(3)4/h5-6,9,14H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
GXYGRWWQPCZFDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CNCCN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


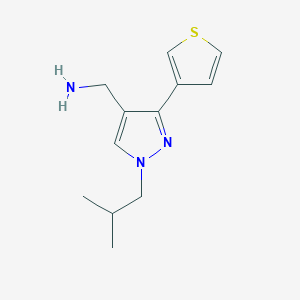


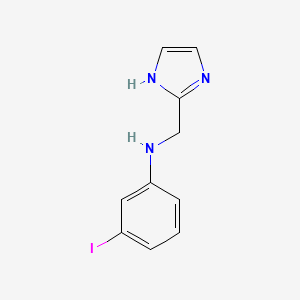
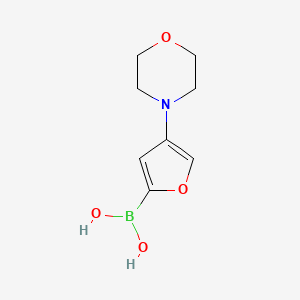
![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
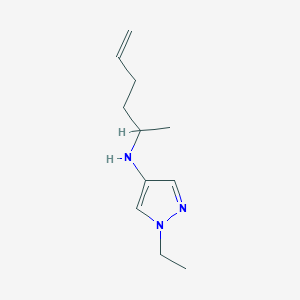
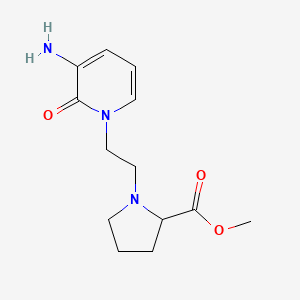
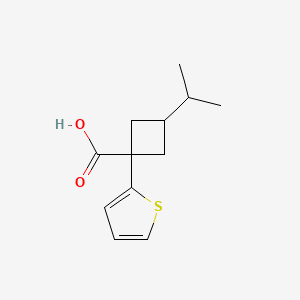
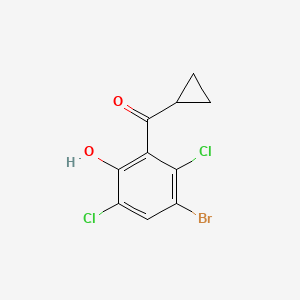

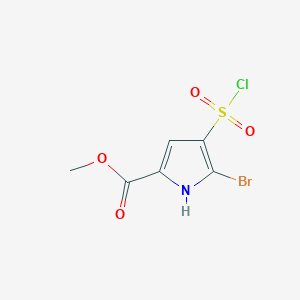
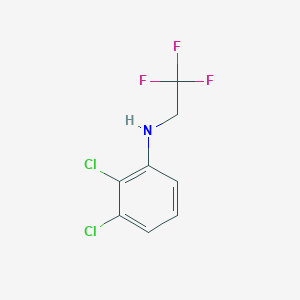
![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
